Methyl 4-((5-(4-(methylthio)benzyl)-1,3,4-oxadiazol-2-yl)carbamoyl)benzoate
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Overview
Description
Methyl 4-((5-(4-(methylthio)benzyl)-1,3,4-oxadiazol-2-yl)carbamoyl)benzoate is a complex organic compound that features a benzoate ester linked to a 1,3,4-oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-((5-(4-(methylthio)benzyl)-1,3,4-oxadiazol-2-yl)carbamoyl)benzoate typically involves multiple steps:
Formation of the 1,3,4-oxadiazole ring: This can be achieved by cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Introduction of the methylthio group: This step involves the substitution of a suitable leaving group (e.g., halide) on a benzyl precursor with a methylthio group.
Coupling of the oxadiazole and benzoate moieties: This is often done using carbodiimide coupling agents in the presence of a base to form the final ester linkage.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product isolation would enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-((5-(4-(methylthio)benzyl)-1,3,4-oxadiazol-2-yl)carbamoyl)benzoate can undergo various chemical reactions:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The benzyl position can undergo nucleophilic substitution reactions, where the methylthio group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as thiols, amines, or halides.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Benzyl alcohol derivatives.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
Methyl 4-((5-(4-(methylthio)benzyl)-1,3,4-oxadiazol-2-yl)carbamoyl)benzoate has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the construction of multifunctional compounds.
Mechanism of Action
The mechanism of action of Methyl 4-((5-(4-(methylthio)benzyl)-1,3,4-oxadiazol-2-yl)carbamoyl)benzoate depends on its specific application:
Biological Targets: In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity through binding interactions.
Pathways Involved: The compound may influence various biochemical pathways, depending on its specific molecular interactions and the biological context.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-((5-(4-methoxybenzyl)-1,3,4-oxadiazol-2-yl)carbamoyl)benzoate
- Methyl 4-((5-(4-chlorobenzyl)-1,3,4-oxadiazol-2-yl)carbamoyl)benzoate
Uniqueness
Methyl 4-((5-(4-(methylthio)benzyl)-1,3,4-oxadiazol-2-yl)carbamoyl)benzoate is unique due to the presence of the methylthio group, which can impart distinct electronic and steric properties, influencing its reactivity and interactions with other molecules.
Properties
IUPAC Name |
methyl 4-[[5-[(4-methylsulfanylphenyl)methyl]-1,3,4-oxadiazol-2-yl]carbamoyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O4S/c1-25-18(24)14-7-5-13(6-8-14)17(23)20-19-22-21-16(26-19)11-12-3-9-15(27-2)10-4-12/h3-10H,11H2,1-2H3,(H,20,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQEICLMFCKCYAZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)CC3=CC=C(C=C3)SC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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